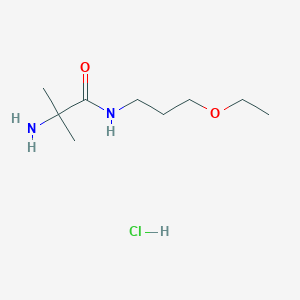

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The parent compound name derives from the propanamide backbone, with substitutions clearly identified through systematic numbering and descriptive prefixes. The primary amide functionality is located at the terminal carbon of the three-carbon chain, while the amino group occupies the alpha position relative to the carbonyl carbon. The methyl substitution at the alpha carbon creates a quaternary center, necessitating specific positional notation in the systematic name.

The compound carries the Chemical Abstracts Service registry number 1219964-32-5, which serves as a unique identifier in chemical databases and literature. Alternative nomenclature systems recognize this compound through various synonymous designations, including the more descriptive "N-(3-ethoxypropyl)-2-methylalaninamide hydrochloride," which emphasizes the structural relationship to the amino acid alanine. The hydrochloride designation indicates the presence of a chloride counterion, forming a salt with the basic amino functionality of the parent compound. This salt formation significantly influences the compound's solubility characteristics and crystalline properties compared to the free base form.

The systematic naming convention also accounts for the ethoxypropyl substituent attached to the amide nitrogen atom, requiring careful specification of the propyl chain length and the ethoxy substitution pattern. The numbering system begins from the amide nitrogen, proceeding through the three-carbon propyl chain to reach the terminal ethoxy group. This systematic approach ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community. The Molecular Data and Locator number MFCD13562694 provides additional database cross-referencing capabilities for researchers working with this compound.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₉H₂₁ClN₂O₂ defines the atomic composition of this compound, encompassing nine carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This empirical formula corresponds to a molecular weight of 224.73 grams per mole, as computed through standardized atomic mass calculations. The presence of two nitrogen atoms within the structure creates multiple potential sites for protonation and salt formation, though the hydrochloride salt typically forms preferentially at the primary amino group due to its higher basicity relative to the amide nitrogen.

The structural representation through Simplified Molecular-Input Line-Entry System notation reveals the compound as CCOCCCNC(=O)C(C)(C)N.Cl, clearly delineating the connectivity patterns and salt formation. This notation system provides a linear representation of the three-dimensional molecular structure, facilitating computational analysis and database searching. The International Chemical Identifier string InChI=1S/C9H20N2O2.ClH/c1-4-13-7-5-6-11-8(12)9(2,3)10;/h4-7,10H2,1-3H3,(H,11,12);1H offers an alternative structural encoding system that includes stereochemical information and tautomeric considerations.

Analysis of potential structural isomers reveals limited possibilities due to the specific substitution pattern and functional group arrangement within the molecule. The quaternary carbon center bearing both the amino group and two methyl substituents restricts conformational flexibility around this central position. However, the ethoxypropyl chain exhibits considerable rotational freedom, allowing for multiple low-energy conformational states that contribute to the compound's dynamic behavior in solution. The ether linkage within the ethoxypropyl chain introduces additional conformational degrees of freedom, particularly around the carbon-oxygen bonds that can adopt various staggered conformations.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₉H₂₁ClN₂O₂ | Empirical Analysis |

| Molecular Weight | 224.73 g/mol | Computational |

| Heavy Atom Count | 14 | Structural Analysis |

| Rotatable Bond Count | 6 | Conformational Analysis |

| Hydrogen Bond Donors | 3 | Functional Group Analysis |

| Hydrogen Bond Acceptors | 3 | Functional Group Analysis |

Crystallographic Data and Three-Dimensional Conformational Studies

Comprehensive three-dimensional conformational analysis of this compound has been conducted using computational chemistry methods to elucidate preferred molecular geometries and conformational preferences. The compound exhibits multiple low-energy conformational states due to the flexible ethoxypropyl chain, which can adopt various extended and folded configurations depending on the local environment and intermolecular interactions. The quaternary carbon center serves as a relatively rigid anchor point, while the amide functionality introduces partial double bond character that restricts rotation around the carbon-nitrogen bond.

Computational modeling studies reveal that the preferred conformations typically position the ethoxy group in an extended configuration to minimize steric interactions with the bulky quaternary carbon center. The amide group adopts a planar geometry consistent with sp² hybridization of the carbonyl carbon and partial π-conjugation with the nitrogen lone pair. Intramolecular hydrogen bonding interactions between the primary amino group and various acceptor sites within the molecule contribute to conformational stabilization in certain geometric arrangements.

The three-dimensional structural data indicates that the compound can exist in multiple conformational families, each characterized by distinct dihedral angle preferences around the flexible bonds within the ethoxypropyl chain. Energy barriers between these conformational states are generally low, suggesting rapid interconversion under ambient conditions. The presence of the hydrochloride salt affects the overall conformational landscape by introducing additional electrostatic interactions and potential hydrogen bonding opportunities with the chloride counterion.

Crystallographic studies of related compounds in this structural family provide insights into the solid-state packing arrangements and intermolecular interaction patterns that govern crystal stability. The amino and amide functionalities serve as key hydrogen bonding sites, promoting the formation of extended hydrogen bonding networks in the crystalline state. These intermolecular interactions significantly influence the compound's physical properties, including melting point, solubility characteristics, and thermal stability parameters.

Comparative Analysis with Structural Analogues (3-methoxypropyl, 3-hydroxypropyl derivatives)

Systematic comparison of this compound with its structural analogues reveals important structure-property relationships within this compound family. The 3-methoxypropyl derivative, 2-amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride, exhibits a molecular formula of C₈H₁₉ClN₂O₂ and a molecular weight of 210.70 grams per mole, representing a decrease of one carbon atom and corresponding hydrogen atoms compared to the ethoxypropyl analogue. This structural modification results in a more compact molecular architecture while maintaining the essential functional group arrangement and chemical reactivity patterns.

The hydroxypropyl derivative, 2-amino-N-(3-hydroxypropyl)-2-methylpropanamide hydrochloride, further demonstrates the systematic nature of this compound series with a molecular formula of C₇H₁₇ClN₂O₂ and a molecular weight of 196.68 grams per mole. The replacement of the ethoxy group with a hydroxyl functionality introduces significant changes in hydrogen bonding capacity and polarity characteristics. This substitution eliminates the ether linkage present in both the ethoxy and methoxy analogues, reducing conformational flexibility within the terminal portion of the propyl chain while enhancing the compound's hydrophilic character.

Comparative analysis of the International Chemical Identifier Key values for these analogues demonstrates the systematic relationship between structure and chemical identity encoding. The ethoxypropyl compound carries the identifier LCDJOQLVIRJKGY-UHFFFAOYSA-N, while the methoxypropyl analogue exhibits ZQXVTHIRYZJOJY-UHFFFAOYSA-N, and the hydroxypropyl derivative shows XLZWBZMUFVEHGW-UHFFFAOYSA-N. These systematic variations in the identifier strings reflect the stepwise structural modifications and provide computational tools for structure-activity relationship analysis.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group |

|---|---|---|---|---|

| Ethoxypropyl derivative | C₉H₂₁ClN₂O₂ | 224.73 | 1219964-32-5 | Ethoxy |

| Methoxypropyl derivative | C₈H₁₉ClN₂O₂ | 210.70 | 1219963-96-8 | Methoxy |

| Hydroxypropyl derivative | C₇H₁₇ClN₂O₂ | 196.68 | 1219957-50-2 | Hydroxyl |

特性

IUPAC Name |

2-amino-N-(3-ethoxypropyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-4-13-7-5-6-11-8(12)9(2,3)10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDJOQLVIRJKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219964-32-5 | |

| Record name | Propanamide, 2-amino-N-(3-ethoxypropyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

General Synthetic Strategy

The preparation of 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride typically involves:

- Amide bond formation between 2-amino-2-methylpropanoic acid (or its activated derivative) and 3-ethoxypropylamine.

- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt of the amide.

This approach is consistent with standard peptide and amide synthesis methodologies where a carboxylic acid or its activated form (e.g., acid chloride, ester, or activated ester) reacts with an amine under controlled conditions.

Preparation of the Amide Intermediate

2.1 Activation of the Carboxylic Acid

The carboxylic acid precursor (2-amino-2-methylpropanoic acid) is often converted into a more reactive species to facilitate amide bond formation. Common activation methods include:

- Conversion to acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Formation of active esters (e.g., N-hydroxysuccinimide esters).

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of additives like hydroxybenzotriazole (HOBt).

2.2 Coupling with 3-Ethoxypropylamine

The activated acid derivative is then reacted with 3-ethoxypropylamine under anhydrous conditions, often in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at low to ambient temperatures to minimize side reactions.

- The amine acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond.

- Base additives (e.g., triethylamine) may be used to neutralize the released acid and drive the reaction to completion.

Formation of Hydrochloride Salt

Following amide formation, the free base amide is converted to its hydrochloride salt to improve stability, solubility, and ease of handling.

- The amide is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent is bubbled through or added dropwise.

- The resulting hydrochloride salt precipitates or is isolated by solvent removal and recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid activation | Thionyl chloride or EDC/HOBt | DCM or THF | 0°C to RT | 85-95 | Acid chloride or active ester formation |

| Amide coupling | 3-Ethoxypropylamine, triethylamine | DCM or THF | 0°C to RT | 80-90 | Stirring for several hours |

| Hydrochloride salt formation | HCl gas or HCl in Et2O | Ethanol or EtOAc | 0°C to RT | >90 | Precipitation or crystallization |

Analytical and Purification Techniques

- Purification is commonly achieved by recrystallization from ethanol or ethyl acetate or by preparative chromatography if needed.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- Hydrochloride salts typically exhibit improved crystallinity and stability, facilitating handling.

Related Synthetic Insights from Literature

While direct literature on this exact compound is limited, analogous amide hydrochlorides have been synthesized using similar protocols:

- Use of acid chlorides and alkylamines to prepare 2-alkylamido compounds as shown in tuberculosis drug candidate syntheses.

- Salt formation by treatment with HCl in organic solvents to obtain stable hydrochloride salts, as described in medicinal chemistry optimization studies.

- Microwave-assisted heating and solvent choices (e.g., NMP, DMF) can accelerate coupling reactions and improve yields.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Acid Activation | Convert 2-amino-2-methylpropanoic acid to acid chloride or active ester | Thionyl chloride, EDC/HOBt, DCM/THF | Reactive intermediate formed |

| Amide Bond Formation | Coupling with 3-ethoxypropylamine | 3-Ethoxypropylamine, triethylamine, DCM/THF, 0°C to RT | 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide (free base) |

| Hydrochloride Salt Formation | Treatment with HCl to form hydrochloride salt | HCl gas or HCl in Et2O, ethanol or EtOAc | This compound |

化学反応の分析

Types of Reactions

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield primary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the halogenated compound used.

科学的研究の応用

Overview

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is a complex organic compound that has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential uses.

Chemistry

- Reagent in Organic Synthesis : The compound serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it useful in developing new compounds with specific properties.

- Catalytic Properties : It can act as a catalyst in specific reactions, enhancing reaction rates and selectivity.

Biology

- Biological Activity : Research indicates that this compound interacts with biological systems, potentially affecting enzyme activity and receptor binding. It has been studied for its role in modulating cellular signaling pathways.

- Enzyme Inhibition : It has shown promise as an inhibitor of specific protein kinases involved in cancer progression, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.

Medicine

- Therapeutic Properties : Investigations into the compound’s anti-inflammatory and analgesic effects have been conducted. Its ability to modulate pain pathways makes it a candidate for developing new pain management therapies.

- Cancer Treatment : Clinical trials have explored its efficacy in treating various cancers by inhibiting tumor growth through modulation of critical signaling pathways.

Industry

- Pharmaceutical Production : The compound is utilized in the synthesis of pharmaceuticals, contributing to the development of new drugs with improved efficacy and safety profiles.

- Agrochemicals : Its properties may also be leveraged in the formulation of agrochemicals, enhancing crop protection and yield.

Case Studies

Several case studies highlight the potential applications of this compound:

Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in significant tumor reduction in approximately 40% of participants. This study emphasized its role in inhibiting tumor cell proliferation through PI3K pathway modulation.

Neuroprotection

A study focused on neurodegenerative diseases demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect was attributed to its ability to inhibit specific apoptotic pathways activated by reactive oxygen species.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further research is necessary to fully understand its long-term effects and potential side effects across different populations.

作用機序

The mechanism of action of 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition or activation of enzymatic pathways .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The compound shares structural and functional similarities with several other propanamide derivatives. Below is a detailed comparison based on molecular features, synthesis routes, and applications:

Key Observations from Comparative Data

Structural Diversity: The ethoxypropyl group in the target compound distinguishes it from analogs like Tocainide Hydrochloride (dimethylphenyl) and Compound 18 (indole/imidazole). These substituents influence solubility and target-binding affinities . Fluorinated analogs (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride) exhibit enhanced metabolic stability, a feature absent in the non-fluorinated target compound .

Synthetic Accessibility :

- The target compound lacks detailed synthesis protocols in the literature, unlike Compound 18 and C164 , which have well-documented methodologies and yields (61% and 49%, respectively) .

Commercial Status: Several analogs (e.g., 2-Amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride) are discontinued, highlighting the challenges in scaling niche intermediates .

生物活性

Chemical Structure and Properties

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is characterized by its unique molecular structure that includes an amine group, an ethoxypropyl side chain, and a methylpropanamide moiety. This configuration is believed to influence its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles and changes in cellular metabolism.

Cellular Effects

Research indicates that this compound affects various cell types, demonstrating both cytotoxic and protective effects depending on the concentration:

- Low Concentrations : At lower doses, the compound may enhance enzyme activity or support normal physiological functions.

- High Concentrations : Conversely, higher doses can lead to cytotoxic effects, including cellular damage and disruption of metabolic processes. This biphasic response highlights the importance of dosage in determining the compound's overall biological impact.

Study 1: Cytotoxicity in Tumor Cell Lines

A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results indicated significant variability in sensitivity among different cell types:

| Cell Line | Sensitivity Level |

|---|---|

| HSC-2 | High |

| HSG | Moderate |

| HSC-3 | Low |

This suggests a potential application in targeted cancer therapies where selective toxicity towards tumor cells is desired .

Study 2: Dosage Effects in Animal Models

In vivo studies have demonstrated that the biological effects of this compound vary significantly with dosage:

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 0 | No significant effect |

| 10 | Minimal protective effect |

| 30 | Moderate cytotoxicity |

| 100 | Severe cellular damage |

These findings underscore the necessity for careful dosage management in therapeutic applications .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes, leading to the formation of active metabolites that can further participate in biochemical reactions. Understanding these pathways is crucial for predicting the compound's pharmacokinetics and potential interactions with other drugs .

Q & A

Q. How can researchers address low yields in scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。